REACTION_CXSMILES
|
[Li]CCCC.[CH:6]([NH:9]C(C)C)(C)[CH3:7].C(#N)C.[Cl:16][C:17]1[CH:26]=[N:25][CH:24]=[CH:23][C:18]=1[C:19]([O:21]C)=O>C1COCC1.CCCCCC>[Cl:16][C:17]1[CH:26]=[N:25][CH:24]=[CH:23][C:18]=1[C:19](=[O:21])[CH2:7][C:6]#[N:9]
|
Name
|
|
Quantity
|
2.192 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CN=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.79 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
6.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
WAIT
|
Details
|
After 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The flask was rinsed with THF (2 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
After 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with brine (200 mL)
|
Type
|
CUSTOM
|
Details
|
THF was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=CC1C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |